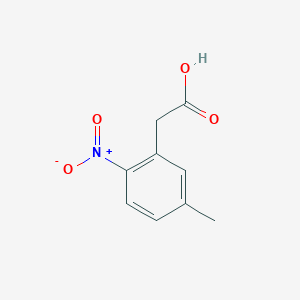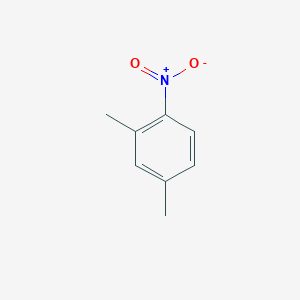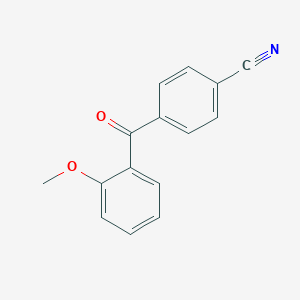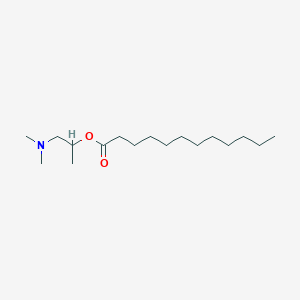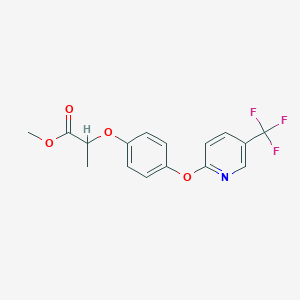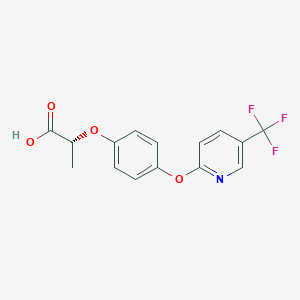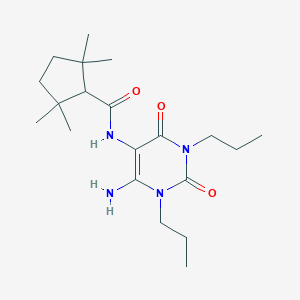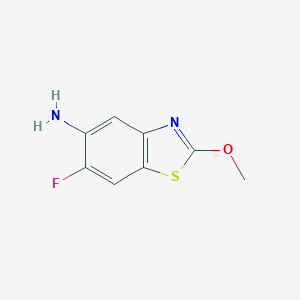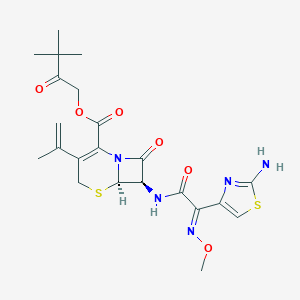
3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one is an organic compound with the molecular formula C10H16O. It is a cyclopentenone derivative, characterized by a five-membered ring with a ketone functional group. This compound is notable for its unique structural features, which include isopropyl and methyl substituents on the cyclopentenone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl and methyl-substituted cyclopentadiene with an oxidizing agent to form the desired cyclopentenone structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or platinum to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of cyclopentanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenone derivatives.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, its structural features allow it to interact with cellular membranes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4,4-Dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the isopropyl group.
3,4-Dimethyl-2-cyclopenten-1-one: Lacks the isopropyl group and has different substitution patterns.
2-Cyclopenten-1-one: The parent compound without any substituents.
Uniqueness: 3,4-Dimethyl-4-propan-2-ylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
131794-49-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
3,4-dimethyl-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10(4)6-9(11)5-8(10)3/h5,7H,6H2,1-4H3 |
Clave InChI |
FPTLWNPHWWQJTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC1(C)C(C)C |
SMILES canónico |
CC1=CC(=O)CC1(C)C(C)C |
Sinónimos |
2-Cyclopenten-1-one,3,4-dimethyl-4-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


